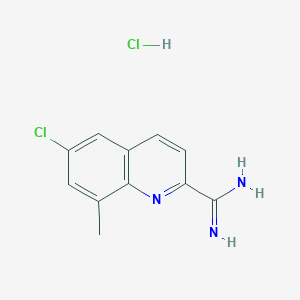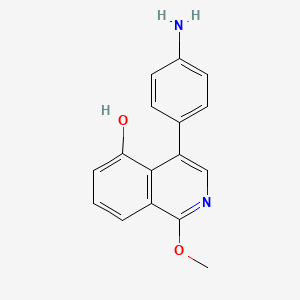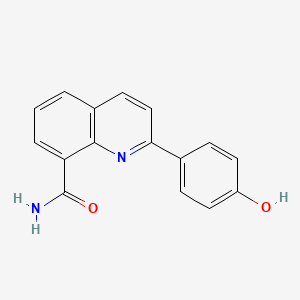![molecular formula C13H9ClFN3 B11856556 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a benzyl group at the 7th position, a chlorine atom at the 4th position, and a fluorine atom at the 5th position on the pyrrolo[2,3-d]pyrimidine ring. It has a molecular formula of C13H9ClFN3 and a molecular weight of 261.68 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then further functionalized to introduce the benzyl and fluorine groups. The initial step involves the cyclization of diethyl malonate with amidine to form the pyrrolo[2,3-d]pyrimidine core . Subsequent steps include chlorination and fluorination reactions, followed by benzylation to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学的研究の応用
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
作用機序
The mechanism of action of 7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the benzyl group but shares the chlorine and fluorine substituents.
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with additional methyl groups at the 5th and 6th positions.
Uniqueness
7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its binding affinity to certain molecular targets, while the chlorine and fluorine atoms can modulate its electronic properties .
特性
分子式 |
C13H9ClFN3 |
|---|---|
分子量 |
261.68 g/mol |
IUPAC名 |
7-benzyl-4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H9ClFN3/c14-12-11-10(15)7-18(13(11)17-8-16-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChIキー |
IEKJCALCYZUIFP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CN=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




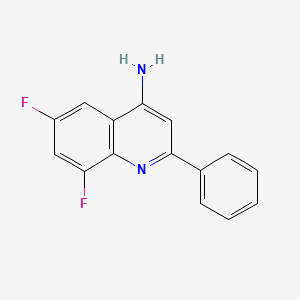
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)

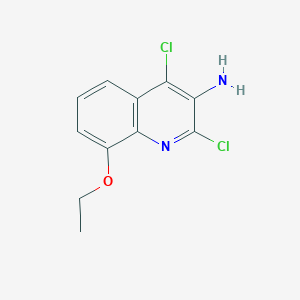
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
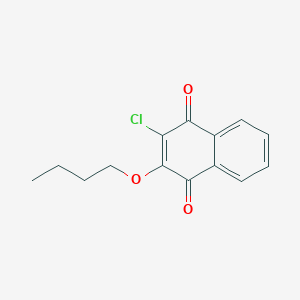

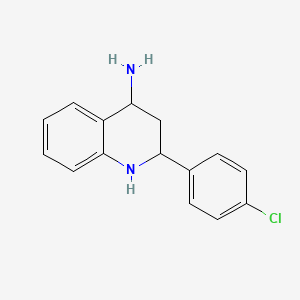
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
